molecular formula C15H21N5O3S2 B2538732 1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide CAS No. 1428355-37-6

1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide

Cat. No.: B2538732
CAS No.: 1428355-37-6
M. Wt: 383.49
InChI Key: FABUQSFZCPMREB-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H21N5O3S2 and its molecular weight is 383.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine Hybrids as Mycobacterium tuberculosis Inhibitors : Research on thiazole-aminopiperidine hybrids, specifically ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, has shown promising results in inhibiting Mycobacterium tuberculosis. One compound demonstrated significant activity against all tests, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, without cytotoxic effects at certain concentrations (V. U. Jeankumar et al., 2013).

Anticancer Activity

Propanamide Derivatives as Anticancer Agents : A study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids synthesized and evaluated for their anticancer potential. Some compounds exhibited low IC50 values, indicating strong anticancer activity compared to doxorubicin, a reference drug. This suggests that these derivatives could be potential anticancer agents, although further in vivo studies are needed to confirm their therapeutic usefulness (A. Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Glycine Transporter 1 (GlyT1) Inhibitor Identification : The search for GlyT1 inhibitors, which are crucial for modulating glycine levels in the central nervous system, led to the identification of potent compounds with favorable pharmacokinetic profiles. These inhibitors have the potential for therapeutic applications in central nervous system disorders, offering new avenues for treatment strategies (Shuji Yamamoto et al., 2016).

Insecticidal Activity

Novel Insecticidal Activity of 1-Alkyl-3-sulfonyloxypyrazole-4-carboxamide Derivatives : Studies on 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives have revealed high insecticidal activity against specific pests. Modifications to the pyrazole ring and carbamoyl group at the 4-position significantly influenced the level of activity, suggesting that these compounds could serve as potent insecticides for agricultural use (R. Ohno et al., 2010).

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-25(22,23)19-9-4-12(5-10-19)14(21)16-7-3-13-11-24-15(18-13)20-8-2-6-17-20/h2,6,8,11-12H,3-5,7,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUQSFZCPMREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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